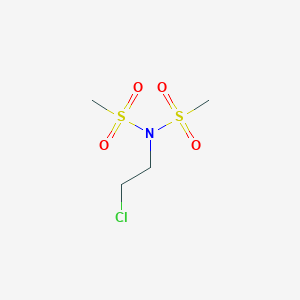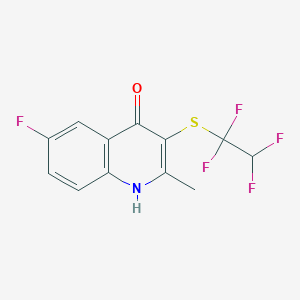![molecular formula C28H26ClFN2O3 B11086974 11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086974.png)
11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process may start with the preparation of the core dibenzo[b,e][1,4]diazepine structure, followed by the introduction of the chloro and fluoro substituents on the phenyl ring, and the ethoxy and methoxy groups on the other phenyl ring. Common reagents used in these reactions include halogenating agents, alkylating agents, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions could target the diazepine ring, potentially leading to ring-opening or other structural modifications.
Substitution: Halogen substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the diazepine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of dibenzo[b,e][1,4]diazepines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be explored for similar applications.
Medicine
Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The specific compound could be a candidate for drug development studies.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific interactions with biological targets. Typically, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known member of the diazepine class, used as an anxiolytic and anticonvulsant.
Clozapine: An antipsychotic medication with a dibenzo[b,e][1,4]diazepine structure.
Quetiapine: Another antipsychotic with a similar core structure.
Uniqueness
What sets 11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern, which may confer unique pharmacological properties or synthetic utility.
Properties
Molecular Formula |
C28H26ClFN2O3 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H26ClFN2O3/c1-3-35-24-12-11-16(15-25(24)34-2)17-13-22-27(23(33)14-17)28(26-18(29)7-6-8-19(26)30)32-21-10-5-4-9-20(21)31-22/h4-12,15,17,28,31-32H,3,13-14H2,1-2H3 |
InChI Key |
LAZJQOHRNIEPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC=C5Cl)F)C(=O)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7,8-dimethylimidazo[4,5-e]indol-3(6H)-yl)propanenitrile](/img/structure/B11086892.png)
![N-(3-ethyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11086897.png)

![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11086906.png)
![[(1-Fluoro-2,2,3,3-tetramethylcyclopropyl)ethynyl]benzene](/img/structure/B11086909.png)
![Cyclohexanecarboxylic acid, (1,3-dimethyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)amide](/img/structure/B11086924.png)
![2-chloro-5-{[({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11086930.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine](/img/structure/B11086934.png)
![N-{[(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]methyl}glycine](/img/structure/B11086937.png)

![Ethyl (2-{[(3-amino-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11086944.png)
![N-(2-chloropyridin-3-yl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11086951.png)
![(5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11086958.png)
![N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11086964.png)
